1-(2-chloroquinolin-3-yl)ethan-1-ol
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Description
“1-(2-chloroquinolin-3-yl)ethan-1-ol” is a compound that belongs to the class of quinoline derivatives . Quinoline derivatives are important in synthetic organic chemistry due to their medicinal and pharmacological applications . They are known to exhibit antimicrobial, antimalarial, anti-inflammatory, and antiparasitic activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes have been synthesized by the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes using glacial acetic acid as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR, FT-IR, and mass spectra . Further computational studies, including prediction of pharmacokinetic and ADME-T parameters, have been conducted .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the condensation of 2-chloroquinoline-3-carbaldehydes and (E)-1-(3/4-aminophenyl)ethan-1-one oximes . The reaction is catalyzed by glacial acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been assessed for their drug likeness and ADMET properties using computational analysis . They showed optimal drug scores and negligible toxicities and satisfied Lipinski’s rule of five .Mechanism of Action
Future Directions
The future directions in the research of “1-(2-chloroquinolin-3-yl)ethan-1-ol” and similar compounds could involve designing and synthesizing novel quinoline derivatives with improved pharmacological properties . Further studies could also focus on investigating their potential as anticancer drugs .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloroquinolin-3-yl)ethan-1-ol involves the conversion of 2-chloro-3-quinolinecarboxaldehyde to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-3-quinolinecarboxaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-quinolinecarboxaldehyde with sodium borohydride in ethanol to form 2-chloro-3-quinolinecarboxylic acid", "Step 2: Conversion of 2-chloro-3-quinolinecarboxylic acid to 2-chloro-3-quinolinecarboxylic acid chloride using thionyl chloride", "Step 3: Reaction of 2-chloro-3-quinolinecarboxylic acid chloride with sodium hydroxide in water to form 2-chloro-3-quinolinecarboxylic acid", "Step 4: Reduction of 2-chloro-3-quinolinecarboxylic acid with sodium borohydride in ethanol to form 1-(2-chloroquinolin-3-yl)ethan-1-ol" ] } | |
CAS RN |
94741-37-4 |
Product Name |
1-(2-chloroquinolin-3-yl)ethan-1-ol |
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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